molecular formula C15H19BrClNO5 B4002870 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid

1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4002870
M. Wt: 408.67 g/mol
InChI Key: WZVYVIJVXIXVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C15H19BrClNO5 and its molecular weight is 408.67 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine oxalate is 407.01351 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which involve the functionalization of piperidine, have demonstrated moderate antibacterial potential. Notably, a specific compound exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating its promise as an antibacterial agent (Iqbal et al., 2017).

Halogenation and Oxidation Reactions

Research into chloroperoxidase has elucidated its ability to catalyze diverse reactions, including the halogenation and oxidation of various substrates. This enzyme demonstrates the potential to form stable halogenated products and engage in halogen anion-dependent oxidations, showcasing the broad utility of halogenated compounds in biochemical processes (Thomas et al., 1970).

Synthesis of Organophosphorus Compounds

The synthesis of 5-halogenomethyl-5-methyl- and 5,5-dimethyl-2-oxo-2-piperidino-1,3,2-dioxaphosphorinans from halogenated precursors demonstrates the importance of halogenated piperidine derivatives in creating novel organophosphorus compounds with potential applications in various fields, including agriculture and pharmaceuticals (Edmundson & Mitchell, 1968).

Insecticidal Activity

The experimental insecticide/acaricide AC-303,630 and its analogs, which include halogenated pyrrole structures, have been studied for their mechanism of action. These studies have contributed to understanding how certain chemical structures, potentially related to piperidine derivatives, can serve as propesticides, offering insights into developing more effective insecticidal agents (Black et al., 1994).

Antioxidant and Anticholinesterase Activity

Sulfonyl hydrazone scaffolds, incorporating piperidine rings, have been synthesized and evaluated for their biological activities, including antioxidant capacity and anticholinesterase activity. This research underscores the therapeutic potential of piperidine derivatives in addressing oxidative stress and neurodegenerative disorders (Karaman et al., 2016).

Antimicrobial and Antioxidant Properties

The synthesis and structural elucidation of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which employ piperidine as a catalyst, have revealed significant antimicrobial and antioxidant properties. These findings highlight the chemical versatility and biological relevance of piperidine-based compounds in medicinal chemistry (Kumar et al., 2016).

Properties

IUPAC Name

1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.C2H2O4/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVYVIJVXIXVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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